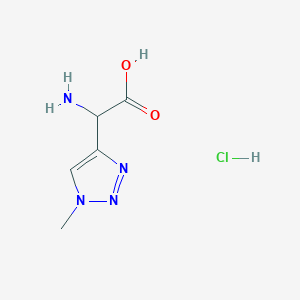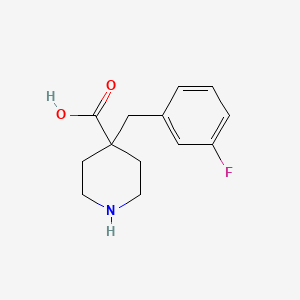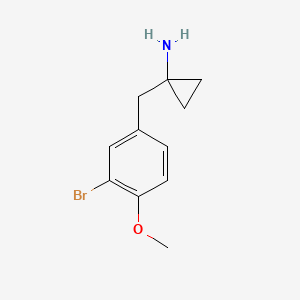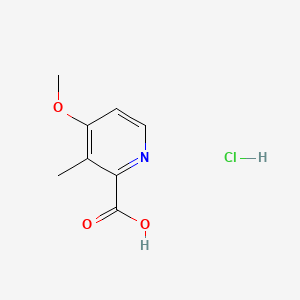![molecular formula C17H23NO3 B13493077 benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for its applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta[b]pyridine Derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Pyridine Derivatives: While structurally related, these compounds may have different reactivity and applications.
Benzyl Esters: These compounds have a benzyl group attached to an ester functional group, similar to the compound .
Uniqueness
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c19-13-17-9-4-8-15(17)18(11-5-10-17)16(20)21-12-14-6-2-1-3-7-14/h1-3,6-7,15,19H,4-5,8-13H2/t15-,17-/m1/s1 |
Clave InChI |
WYIJFQIYHUVIMU-NVXWUHKLSA-N |
SMILES isomérico |
C1C[C@@H]2[C@](C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO |
SMILES canónico |
C1CC2C(C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te](/img/structure/B13492999.png)
![tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate](/img/structure/B13493004.png)

![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)
![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)




